Kukoamine B-d5 (dihydrochloride)
Description
Historical Context of Natural Product Alkaloid Research
The study of natural products has been a cornerstone of medicine and science for centuries. nih.gov Alkaloids, a diverse group of naturally occurring nitrogen-containing compounds, have historically been a major focus due to their potent pharmacological activities. numberanalytics.comflorajournal.com The isolation of morphine from the opium poppy in the early 19th century marked a pivotal moment, demonstrating that a single pure compound was responsible for the plant's powerful effects. nih.govhebmu.edu.cn This discovery spurred the scientific pursuit of isolating other active principles from traditional remedies, leading to the identification of notable alkaloids like quinine (B1679958) from cinchona bark for malaria and atropine (B194438) from the nightshade plant. hebmu.edu.cn
Early research was characterized by the complex and arduous process of isolation, purification, and structure elucidation. hebmu.edu.cn Today, the field has evolved significantly, with modern techniques allowing for rapid identification and synthesis of these complex molecules. wou.edu Alkaloids remain crucial in modern industries, particularly as pharmaceuticals or as templates for designing new drugs. numberanalytics.com The rich structural diversity of natural products, shaped by evolutionary processes, continues to offer a vast resource for drug discovery that often surpasses synthetic chemistry capabilities. wou.edu
Kukoamine B: A Pivotal Spermine (B22157) Alkaloid in Contemporary Research
Kukoamine B is a spermine alkaloid originally isolated from the root bark of Lycium chinense, a plant used in traditional East Asian medicine. caymanchem.commdpi.com It belongs to a class of bioactive phytochemicals characterized by a polyamine backbone conjugated to phenolic moieties. researchgate.net As a member of the spermine alkaloids, its structure includes spermine linked to two units of a hydroxycinnamic acid derivative. nih.govresearchgate.net
Contemporary research interest in Kukoamine B has surged due to its diverse and potent biological activities. medchemexpress.commedchemexpress.com It has been identified as a significant bioactive compound in Lycii Radicis Cortex (LRC), where it can constitute a notable portion of the herb's dry mass. nih.gov Studies have highlighted its potential in several areas, including anti-inflammatory, antioxidant, anti-diabetic, and neuroprotective effects. medchemexpress.comnih.gov A key area of investigation is its role in sepsis research, where it acts as a dual inhibitor of two major pathogenic molecules: lipopolysaccharide (LPS) and CpG DNA. nih.govnih.govresearchgate.net This dual-action capability makes it a promising candidate for developing new treatments for complex inflammatory conditions like sepsis. nih.govnih.gov Further research has explored its protective effects against NMDA-induced neurotoxicity and its potential in managing conditions like osteoporosis. nih.govresearchgate.net
Strategic Role of Kukoamine B-d5 (dihydrochloride) as a Research Probe
In modern analytical chemistry and clinical research, precision and accuracy are paramount. clearsynth.com This is where isotopically labeled compounds like Kukoamine B-d5 (dihydrochloride) play a crucial strategic role. Kukoamine B-d5 is a deuterated form of Kukoamine B, meaning five of its hydrogen atoms have been replaced with deuterium (B1214612), a stable, heavy isotope of hydrogen. researchgate.netclearsynth.com This seemingly minor structural change does not alter the chemical properties of the molecule but gives it a distinct, higher mass.
This mass difference is the key to its function as an internal standard in highly sensitive analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netclearsynth.comaptochem.com When researchers need to measure the exact concentration of Kukoamine B in a complex biological sample, such as human plasma, they add a precise amount of Kukoamine B-d5 to the sample at the beginning of the analysis. researchgate.netnih.gov
Because the deuterated standard is chemically identical to the target analyte (Kukoamine B), it behaves in the same way during sample extraction, chromatography, and ionization in the mass spectrometer. aptochem.com However, the mass spectrometer can easily distinguish between the two compounds based on their mass difference. clearsynth.com By comparing the signal of the analyte to the known concentration of the internal standard, researchers can accurately quantify the amount of Kukoamine B, compensating for any material loss during sample preparation or fluctuations in the instrument's signal. aptochem.comtexilajournal.com The dihydrochloride (B599025) salt form enhances the compound's stability and solubility, making it more suitable for use in laboratory settings.
Overview of Key Research Domains and Methodological Approaches
Research involving Kukoamine B and its deuterated analog spans several key domains, primarily driven by its therapeutic potential. The main methodological approach for quantitative analysis in these fields is ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), a highly sensitive and specific technique. researchgate.netnih.gov
Key Research Domains:
Pharmacokinetics: A primary application of Kukoamine B-d5 is in pharmacokinetic studies, which examine how a drug is absorbed, distributed, metabolized, and excreted by the body. nih.gov Validated UPLC-MS/MS methods using Kukoamine B-d5 as an internal standard have been developed to precisely quantify Kukoamine B concentrations in human plasma, which is essential for clinical trials. researchgate.netnih.gov
Sepsis and Inflammation: Kukoamine B is extensively studied for its potent anti-inflammatory properties, particularly its ability to neutralize both LPS and CpG DNA, which are key triggers in sepsis. nih.govnih.gov Research in this area involves cellular assays with macrophages, biosensor technology to assess binding affinities, and in vivo studies using animal models of sepsis. nih.govnih.govnih.gov
Neuroprotection: The neuroprotective effects of Kukoamine B are another significant area of investigation. Studies use in vitro models, such as SH-SY5Y neuroblastoma cells, to examine the compound's ability to protect against excitotoxicity induced by agents like N-methyl-D-aspartate (NMDA). medchemexpress.comnih.gov These studies often involve molecular docking to predict binding affinity to receptors and assays to measure oxidative stress and cell viability. nih.gov
Metabolic Diseases: Research has explored the anti-diabetic properties of Kukoamine B using metabolomics approaches in animal models. nih.gov These studies analyze changes in lipids, metabolites, and inflammatory markers to understand how Kukoamine B may regulate metabolic pathways. nih.gov
| Research Domain | Key Methodological Approaches | Purpose |
| Pharmacokinetics | UPLC-MS/MS with Kukoamine B-d5 as internal standard. researchgate.netnih.gov | To accurately measure drug concentration in biological fluids (e.g., plasma) over time. nih.gov |
| Sepsis/Inflammation | Biosensor affinity assays, cellular assays (macrophages), in vivo animal models. nih.govnih.gov | To investigate dual inhibition of LPS/CpG DNA and evaluate anti-inflammatory efficacy. nih.govresearchgate.net |
| Neuroprotection | In vitro cell culture (e.g., SH-SY5Y cells), molecular docking, oxidative stress assays. medchemexpress.comnih.gov | To assess protection against neuronal damage and understand mechanisms of action. nih.gov |
| Metabolic Disease | Metabolomics (Lipidomics), cytokine arrays, in vivo animal models (e.g., db/db mice). nih.gov | To profile changes in metabolic and inflammatory pathways related to diabetes. nih.gov |
Properties
Molecular Formula |
C28H44Cl2N4O6 |
|---|---|
Molecular Weight |
608.6 g/mol |
IUPAC Name |
N-[3-[4-[(3-amino-1,1,2,3,3-pentadeuteriopropyl)-[3-(3,4-dihydroxyphenyl)propanoyl]amino]butylamino]propyl]-3-(3,4-dihydroxyphenyl)propanamide;dihydrochloride |
InChI |
InChI=1S/C28H42N4O6.2ClH/c29-13-3-18-32(28(38)12-8-22-6-10-24(34)26(36)20-22)17-2-1-14-30-15-4-16-31-27(37)11-7-21-5-9-23(33)25(35)19-21;;/h5-6,9-10,19-20,30,33-36H,1-4,7-8,11-18,29H2,(H,31,37);2*1H/i3D,13D2,18D2;; |
InChI Key |
YSCBLYSGGHGOHD-ZTSMGZISSA-N |
Isomeric SMILES |
[2H]C(C([2H])([2H])N)C([2H])([2H])N(CCCCNCCCNC(=O)CCC1=CC(=C(C=C1)O)O)C(=O)CCC2=CC(=C(C=C2)O)O.Cl.Cl |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)NCCCNCCCCN(CCCN)C(=O)CCC2=CC(=C(C=C2)O)O)O)O.Cl.Cl |
Origin of Product |
United States |
Natural Sources, Isolation, and Characterization Methodologies
Botanical Origins and Traditional Research Perspectives
Kukoamine B is a naturally occurring spermine (B22157) alkaloid. bertin-bioreagent.comfao.org Its primary and most well-documented botanical source is the root bark of plants from the Lycium genus, particularly Lycium chinense and Lycium barbarum. nih.govnih.gov This root bark is known in traditional Chinese medicine (TCM) as Cortex Lycii or Digupi. nih.govnih.govmdpi.com Kukoamine B, along with its isomer Kukoamine A, is considered a unique, abundant, and bioactivity-related marker for Cortex Lycii. nih.gov In fact, kukoamines can constitute a significant portion of the herb's dry mass, with some studies reporting levels of approximately 2%. nih.gov
Recent research has expanded the known botanical sources of Kukoamine B beyond the Lycium genus. It has also been identified and quantified in other common Solanaceous plants, as detailed in the table below.
Table 1: Botanical Sources of Kukoamine B
| Plant Family | Genus | Species | Common Name | Plant Part | Reference(s) |
|---|---|---|---|---|---|
| Solanaceae | Lycium | Lycium chinense | Goji, Wolfberry | Root Bark (Cortex Lycii) | bertin-bioreagent.comnih.govmdpi.com |
| Solanaceae | Lycium | Lycium barbarum | Goji, Wolfberry | Root Bark (Cortex Lycii) | nih.govnih.gov |
| Solanaceae | Solanum | Solanum tuberosum | Potato | Tuber (especially peel) | nih.gov |
| Solanaceae | Solanum | Solanum lycopersicum | Tomato | Fruit | nih.gov |
| Solanaceae | Capsicum | Capsicum annuum | Pepper | Fruit | nih.gov |
From a traditional research perspective, the source plants of Kukoamine B have been used for centuries in East Asian medicine. nih.govthieme-connect.de Cortex Lycii is traditionally considered a "heat cleansing" herb used to address conditions such as chronic cough, hypertension, and diabetes. nih.govmdpi.comthieme-connect.de The fruits of the Lycium plant, known as Goji berries, are used as a tonic to nourish the liver and kidneys. nih.govthieme-connect.de While these traditional applications utilize the whole plant material, modern scientific inquiry has isolated specific constituents like Kukoamine B to investigate the molecular basis for these effects. nih.govnih.gov
Advanced Isolation and Purification Techniques in Natural Product Research
The extraction and purification of Kukoamine B from its natural sources involve a multi-step process that has evolved to incorporate advanced methodologies for improved efficiency and purity.
The initial step typically involves processing the raw botanical material. For instance, the dried root bark of Lycium chinense is ground into a powder and then subjected to solvent extraction. mdpi.com An acetic acid solution is noted to be particularly effective, as it facilitates the release of kukoamines while preventing their chemical degradation. nih.gov Another documented method uses 50% aqueous ethanol (B145695) with sonication to create a crude extract. mdpi.com
Following initial extraction, various purification techniques are employed to isolate Kukoamine B from the complex mixture of phytochemicals.
Solid-Phase Extraction (SPE): A patented process utilizes polyamide resin for selective isolation. google.com In this method, the crude extract is passed through a polyamide column, which selectively adsorbs the kukoamines. The target compounds are then eluted using an acidic solution. google.com This technique serves as an effective enrichment step, capable of increasing the purity of kukoamines by as much as 40-fold. google.com
Biosensor-Coupled Chromatography: This innovative strategy has been used to guide the purification process. By immobilizing biological targets like lipopolysaccharide (LPS) and CpG DNA on a biosensor, researchers can screen and isolate fractions from the crude extract that show the highest affinity, leading directly to the purification of active compounds like Kukoamine B. nih.gov
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving the highest level of purity, preparative HPLC is the final step. google.com This technique is used to process the enriched kukoamine extract to yield individual monomers, such as Kukoamine A and B, with a purity often exceeding 95%. google.com The separation is achieved using specialized columns, such as YMC pack OSD-A semi-preparative columns. google.com
Table 2: Summary of Isolation and Purification Techniques for Kukoamine B
| Technique | Description | Purpose | Reference(s) |
|---|---|---|---|
| Solvent Extraction | Use of solvents like aqueous ethanol or acetic acid with methods like sonication. | To create a crude extract from the raw plant material. | nih.govmdpi.com |
| Solid-Phase Extraction (SPE) | Selective adsorption of kukoamines onto a polyamide resin, followed by elution. | To enrich the concentration of kukoamines from the crude extract. | google.com |
| Preparative HPLC | High-resolution liquid chromatography on a larger scale. | To isolate and purify Kukoamine B to a high degree (>95%). | google.com |
Spectroscopic and Chromatographic Methods for Compound Characterization
The characterization and quantification of Kukoamine B rely on a suite of sophisticated analytical methods. The deuterated form, Kukoamine B-d5 (dihydrochloride) , plays a critical role in these analyses, specifically as an internal standard for achieving accurate quantification. researchgate.netnih.gov
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a foundational technique for the quality control of Cortex Lycii, using Kukoamines A and B as chemical markers for authentication and quantification. nih.gov For enhanced speed and sensitivity, Ultra-Performance Liquid Chromatography (UPLC) is often preferred, with analytical run times as short as 1.5 minutes. nih.gov Optimal separation of the Kukoamine isomers is achieved on specialized columns, such as hydrophilic ligand-coated C18 columns. nih.gov
Spectroscopic Methods: Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the definitive tool for the structural elucidation and sensitive detection of Kukoamine B and its metabolites. researchgate.netnih.gov
Triple-Quadrupole Linear Ion Trap (Q-TRAP) Mass Spectrometry: This powerful platform has been utilized to perform detailed metabolite profiling of Cortex Lycii. nih.gov By using a method that combines a multiple ion monitoring (MIM) scan with an enhanced product ion (EPI) scan, researchers have successfully identified twelve distinct kukoamine metabolites, many for the first time. nih.gov
Quantitative Analysis using Kukoamine B-d5: For precise pharmacokinetic studies and quantification in biological matrices like blood and urine, a stable isotope-labeled internal standard is essential. nih.gov Kukoamine B-d5 serves this purpose perfectly. researchgate.netnih.gov Because it is chemically identical to Kukoamine B but has a higher mass due to the deuterium (B1214612) atoms, it can be added to a sample at a known concentration. It co-elutes with the natural compound but is distinguished by the mass spectrometer, allowing for highly accurate correction of any analyte loss during sample preparation and analysis. The specific multiple reaction monitoring (MRM) transitions used for quantification are m/z 531.3(+)→222.1(+) for Kukoamine B and m/z 536.3(+)→222.1(+) for Kukoamine B-d5. nih.gov
Table 3: Summary of Analytical Characterization Methods
| Method | Instrument/Technique | Application | Role of Kukoamine B-d5 | Reference(s) |
|---|---|---|---|---|
| HPLC | High-Performance Liquid Chromatography | Quality control, separation, and quantification of Kukoamines A & B in herbal materials. | Not applicable | nih.gov |
| UPLC-MS/MS | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry | Rapid and sensitive quantification of Kukoamine B in biological samples (blood, urine). | Internal Standard for accurate quantification. | researchgate.netnih.gov |
| LC-MS/MS (Q-TRAP) | Liquid Chromatography with Triple-Quadrupole Linear Ion Trap Mass Spectrometry | Profiling and structural characterization of kukoamine metabolites in plant extracts. | Not applicable | nih.gov |
Chemical Synthesis and Structural Modification Strategies
Total Synthesis Approaches to Kukoamine B and Related Analogues
Researchers have also developed synthetic routes for related polyamines by using potassium phthalimide (B116566) as the sole nitrogen source, which can be enriched with ¹⁵N for isotopic labeling studies. researchgate.net The synthesis of analogues is crucial for investigating the functional relationships between different compounds and their biological targets. nih.gov
Table 1: Overview of the First Total Synthesis of Kukoamine B Bimesylate
| Parameter | Description | Reference |
|---|---|---|
| Starting Material | 1,4-diaminobutane (B46682) dihydrochloride (B599025) | researchgate.net |
| Number of Steps | 12 | researchgate.net |
| Overall Yield | 11.4% | researchgate.net |
| Key Strategic Feature | Use of cyano groups as precursors to amino groups to prevent competitive reactions. | researchgate.net |
| General Approach | Aza-Michael addition, amidation, and hydrogenation sequence for polyamine construction. | researchgate.net |
Semi-synthetic Derivatization for Structure-Activity Relationship (SAR) Studies
Semi-synthetic derivatization is a powerful tool for conducting structure-activity relationship (SAR) studies. This process involves chemically modifying a naturally occurring or synthetically available core structure to produce a series of related analogs. By evaluating the biological activity of these derivatives, researchers can identify the key molecular features—or pharmacophores—responsible for the compound's effects.
For complex molecules, SAR studies are essential to pinpoint which parts of the structure are critical for activity. For instance, in studies of didemnin (B1252692) B, a marine natural product, the side chain is considered a highly sensitive and important area for its biological function. researchgate.net The synthesis of analogs with modified side chains, such as replacing an amide bond with an aminomethylene bond, allows researchers to probe the importance of that specific linkage. researchgate.net Similarly, creating derivatives of coumarins by adding different ether groups helped determine that small ether groups were necessary for their relaxant activity. nih.gov
These principles are applied to compounds like Kukoamine B to understand the structural requirements for its activity as a dual inhibitor of lipopolysaccharides (LPS) and CpG DNA. nih.gov By creating derivatives with altered linker lengths, different acyl groups, or modified polyamine backbones, scientists can map the structural determinants of its binding affinity and inhibitory function.
Preparation and Application of Kukoamine B-d5 (dihydrochloride) as a Stable Isotope-Labeled Internal Standard in Research
Kukoamine B-d5 (dihydrochloride) is a deuterium-labeled analog of Kukoamine B. veeprho.com In this compound, five hydrogen atoms in the N-(3-aminopropyl) moiety have been replaced with deuterium (B1214612), a stable (non-radioactive) isotope of hydrogen. veeprho.combiosotop.comtheclinivex.com This substitution increases the molecular weight of the compound without significantly altering its chemical properties. biosotop.com
The primary application of Kukoamine B-d5 (dihydrochloride) is as an internal standard in analytical research, particularly for quantitative studies using mass spectrometry (MS) and liquid chromatography (LC). veeprho.com In pharmacokinetic studies, where the goal is to measure the concentration of a drug or compound in biological samples (like plasma or tissue), an internal standard is added in a known amount to both calibration standards and the unknown samples. Because the stable isotope-labeled standard behaves almost identically to the non-labeled analyte during sample extraction, chromatography, and ionization in the mass spectrometer, it can be used to correct for any sample loss or variation in instrument response. This greatly improves the accuracy and precision of the quantification of Kukoamine B in complex biological matrices. veeprho.com
Table 2: Chemical Properties of Kukoamine B-d5 (dihydrochloride)
| Property | Value | Reference |
|---|---|---|
| Chemical Name | N-(3-aminopropyl-1,1,2,3,3-d5)-3-(3,4-dihydroxyphenyl)-N-(4-((3-(3-(3,4-dihydroxyphenyl)propanamido)propyl)amino)butyl)propanamide, hydrochloride (1:2) | veeprho.combiosotop.comtheclinivex.com |
| Molecular Formula | C₂₈H₃₇D₅N₄O₆ · 2HCl | veeprho.combiosotop.com |
| Molecular Weight | 535.70 + 2(36.46) g/mol | veeprho.combiosotop.com |
| Primary Application | Stable isotope-labeled internal standard for analytical and pharmacokinetic research. | veeprho.com |
Rational Design of Kukoamine B Derivatives for Mechanistic Elucidation
Rational design involves creating new molecules with specific properties based on a detailed understanding of the structure and mechanism of a parent compound. This approach often integrates computational methods, such as quantitative structure-activity relationship (QSAR) modeling and quantum mechanics calculations, to predict how structural changes will affect a molecule's activity. nih.gov
In the context of Kukoamine B, a key strategy for mechanistic elucidation is the comparison with its positional isomer, Kukoamine A. mdpi.comresearchgate.net Kukoamine A has a linear polyamine chain, whereas Kukoamine B has a branched structure where one of the dihydrocaffeoyl moieties is linked to a central nitrogen atom. mdpi.com This seemingly small difference in positional isomerism leads to significant differences in their antioxidant and cytoprotective effects. mdpi.comresearchgate.net Studies have shown that Kukoamine B is superior to Kukoamine A in protecting cells from damage, and this has been attributed to its higher potential in several antioxidant pathways, including electron-transfer, proton-transfer, hydrogen atom transfer (HAT), and iron chelation. mdpi.comresearchgate.net
By studying these naturally occurring derivatives, researchers can deduce that the branched structure of Kukoamine B is more effective for these specific mechanisms. This knowledge can then guide the rational design of new derivatives. For example, new analogs could be synthesized to enhance the properties of the branched chain or to introduce other functional groups predicted by computational models to improve antioxidant activity further. nih.gov This approach allows for the systematic exploration and optimization of the molecular architecture to better understand and improve its biological function. nih.gov
Advanced Structural Elucidation and Structure Activity Relationship Sar Investigations
Application of High-Resolution Spectroscopic Techniques in Structural Research
The definitive structure of Kukoamine B has been established through the application of high-resolution spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Mass Spectrometry (MS): High-resolution mass spectrometry is fundamental for confirming the molecular formula and for quantifying Kukoamine B in biological matrices. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a validated method for its detection. nih.govnih.gov In these analyses, Kukoamine B-d5 is the preferred internal standard due to its chemical identity with the analyte, differing only by its mass. This ensures that any variations during sample preparation and ionization are accounted for, leading to highly accurate quantification. nih.govnih.gov
The specific mass transitions monitored in multiple-reaction monitoring (MRM) mode are key to its selective detection:
Kukoamine B: The transition of the parent ion (m/z 531.3) to a specific fragment ion (m/z 222.1) is used for quantification. nih.gov
Kukoamine B-d5: The corresponding transition for the deuterated standard is from a parent ion of m/z 536.3 to the same fragment ion of m/z 222.1. nih.gov
This fragmentation pattern is characteristic of the Kukoamine B structure, and the 5-dalton mass difference confirms the identity of the deuterated standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR techniques are indispensable for elucidating the precise connectivity of atoms within the molecule. rsc.orgdntb.gov.uaresearchgate.net While detailed spectral assignments for Kukoamine B itself are often found in supplementary data of larger studies, the principles of NMR analysis confirm the structure as a spermine (B22157) backbone symmetrically substituted with two dihydrocaffeoyl groups at the secondary amine positions. Techniques like ¹H-¹H COSY, HSQC, and HMBC are used to establish proton-proton and proton-carbon correlations over one or multiple bonds, piecing together the molecular framework. rsc.orgdntb.gov.ua The chemical shifts and coupling constants observed in the ¹H and ¹³C NMR spectra provide definitive proof of the arrangement of the dihydrocaffeoyl moieties and the linear spermine chain. rsc.orgmdpi.comnih.gov
Elucidation of Stereochemical Features in Kukoamine B Research
Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the biological activity of many molecules. Techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful tools for determining the absolute configuration of chiral centers. mtoz-biolabs.comnih.govnih.govuit.no
However, based on its established chemical structure, Kukoamine B is an achiral molecule . It does not possess any stereogenic centers or exhibit other forms of stereoisomerism such as atropisomerism. The molecule is composed of a symmetrical spermine backbone linked to two identical dihydrocaffeoyl groups. Both the spermine and dihydrocaffeic acid precursors are themselves achiral. Therefore, the elucidation of stereochemical features, in the context of assigning absolute configurations (R/S), is not applicable to Kukoamine B.
Comprehensive Structure-Activity Relationship (SAR) Studies of Kukoamine B and its Analogues
Structure-Activity Relationship (SAR) studies investigate how a molecule's chemical structure correlates with its biological activity. For Kukoamine B, a key SAR investigation involves comparing its activity to that of its natural positional isomer, Kukoamine A. In Kukoamine A, the two dihydrocaffeoyl groups are attached to the terminal primary amines of the spermine backbone, whereas in Kukoamine B, they are attached to the internal secondary amines. mdpi.com This single difference in the point of attachment leads to significant variations in biological efficacy.
Studies comparing the two isomers have revealed that Kukoamine B is generally a more potent antioxidant and cytoprotective agent. mdpi.comnih.govresearchgate.net This "positional isomeric effect" is a crucial SAR finding. mdpi.com The branched structure of Kukoamine B, where the bulky dihydrocaffeoyl groups are located centrally, is thought to enhance its ability to interact with biological targets and chelate metal ions compared to the more linear structure of Kukoamine A. mdpi.com
For instance, in various antioxidant assays, Kukoamine B consistently demonstrates superior activity, as indicated by lower IC₅₀ values. mdpi.comnih.gov The branched structure in Kukoamine B may allow the two catechol moieties to more effectively work in concert to chelate ferrous ions (Fe²⁺), a key indirect antioxidant mechanism. mdpi.com This structural arrangement appears to provide a kinetic and thermodynamic advantage over Kukoamine A. mdpi.com
| Antioxidant Assay | Kukoamine B (IC₅₀ in μM) | Kukoamine A (IC₅₀ in μM) | Activity Comparison | Reference |
|---|---|---|---|---|
| PTIO• Scavenging (pH 7.4) | 100.9 ± 5.5 | 133.5 ± 2.1 | Kukoamine B > Kukoamine A | mdpi.com |
| Cu²⁺ Reducing Power | 128.8 ± 6.4 | 170.8 ± 1.8 | Kukoamine B > Kukoamine A | mdpi.com |
| DPPH• Scavenging | 168.1 ± 1.9 | 202.9 ± 3.4 | Kukoamine B > Kukoamine A | mdpi.com |
| •O₂⁻ Scavenging | 111.4 ± 1.9 | 133.4 ± 3.1 | Kukoamine B > Kukoamine A | mdpi.com |
| •OH Scavenging | 286.9 ± 7.2 | 323.5 ± 11.2 | Kukoamine B > Kukoamine A | mdpi.com |
Furthermore, studies have shown that the catechol moiety (the 3,4-dihydroxyphenyl group) of the dihydrocaffeoyl portion is essential for the inhibitory activity of kukoamines against amyloid aggregation. nih.gov This highlights another critical structural feature for its biological function.
Computational Chemistry and Molecular Modeling Approaches in Kukoamine B Research
Computational chemistry provides powerful insights into the interactions between small molecules like Kukoamine B and their biological targets at an atomic level. Molecular modeling techniques, particularly molecular docking, have been employed to elucidate the mechanism of action of Kukoamine B.
One significant study investigated the interaction between Kukoamine B and immunostimulatory CpG DNA, a target for anti-sepsis drugs. rsc.orgrsc.org Molecular docking simulations were used to predict the binding mode and energy. The results indicated that Kukoamine B fits snugly into the core sequence of CpG DNA. rsc.orgrsc.org
Key findings from the molecular docking study include:
Binding Free Energy: The most favorable docked pose had a calculated binding free energy of -5.1 kcal/mol. rsc.org
Molecular Interactions: The model revealed specific hydrogen bonds between the amine and hydroxyl groups of Kukoamine B and the bases of the CpG DNA sequence (specifically guanine, adenine, and thymine). rsc.org
Hydrophobic Contacts: In addition to hydrogen bonds, hydrophobic interactions with cytosine bases were also identified, contributing to the stability of the complex. rsc.org
These computational results support experimental data and suggest that Kukoamine B exerts its anti-inflammatory effects by directly binding to CpG DNA, thereby blocking its interaction with Toll-like receptor 9 (TLR9). rsc.orgrsc.org
Additionally, simple molecular modeling, such as the generation of ball-and-stick models using software like Chem3D Pro, has been used to visualize the preferential conformations of Kukoamine B and its isomer Kukoamine A, helping to explain the observed differences in their Fe²⁺-chelation abilities. mdpi.comresearchgate.net
Pharmacological and Biological Activity Research
Molecular and Cellular Mechanisms of Action
Identification and Validation of Specific Molecular Targets
Research has identified several key molecular targets of Kukoamine B, highlighting its potential as a multi-target therapeutic agent. Notably, Kukoamine B has been shown to be a potent dual inhibitor of lipopolysaccharide (LPS) and oligodeoxynucleotides containing CpG motifs (CpG DNA). nih.govcaymanchem.com It directly binds to both LPS and CpG DNA with high affinity, thereby neutralizing their pro-inflammatory effects. nih.govnih.gov This interaction prevents them from binding to their respective Toll-like receptors (TLRs), specifically TLR4 for LPS and TLR9 for CpG DNA, on immune cells like macrophages. nih.govnih.gov
By interfering with this initial step of pathogen-associated molecular pattern (PAMP) recognition, Kukoamine B effectively inhibits the activation of downstream inflammatory signaling. nih.govnih.gov Furthermore, studies suggest that Kukoamine B may regulate nuclear transcription factors such as NF-κB and peroxisome proliferator-activated receptors (PPARs), which play crucial roles in inflammation and metabolic homeostasis. nih.gov In the context of neuroprotection, Kukoamine B has been found to down-regulate the expression of the NR2B subunit of the N-methyl-D-aspartate receptor (NMDAR). nih.gov
Table 1: Identified Molecular Targets of Kukoamine B
| Target | Finding | Reference |
| Lipopolysaccharide (LPS) | Binds with high affinity, neutralizing its activity. | nih.govcaymanchem.comnih.gov |
| CpG DNA | Binds with high affinity, neutralizing its activity. | nih.govcaymanchem.comnih.gov |
| Toll-like receptor 4 (TLR4) | Down-regulates mRNA expression induced by LPS. | nih.gov |
| Toll-like receptor 9 (TLR9) | Down-regulates mRNA expression induced by CpG DNA. | nih.gov |
| Nuclear factor-kappa B (NF-κB) | Inhibits activation induced by LPS and CpG DNA. | nih.gov |
| Peroxisome proliferator-activated receptor (PPAR) | Suggested regulatory role in metabolic and inflammatory homeostasis. | nih.gov |
| N-methyl-D-aspartate receptor (NMDAR) | Down-regulates the expression of the NR2B subunit. | nih.gov |
Modulation of Signal Transduction Pathways
Kukoamine B exerts its biological effects by modulating key signal transduction pathways. A significant body of research points to its influence on the Mitogen-Activated Protein Kinase (MAPK) and PI3K-AKT signaling cascades.
In models of oxidative stress in SH-SY5Y neuroblastoma cells, Kukoamine B has been shown to inhibit the phosphorylation of p38, JNK, and ERK, which are all components of the MAPK pathway. nih.gov Conversely, it activates the PI3K-AKT pathway, a critical route for cell survival and proliferation. nih.gov The activation of the PI3K-AKT pathway by Kukoamine B has also been observed in other studies, where it contributes to its neuroprotective effects by modulating downstream molecules like p-CREB. nih.govflemingcollege.ca Furthermore, in the context of inflammation, Kukoamine B inhibits the phosphorylation of IκB-α and p38, key steps in the NF-κB signaling pathway, which is activated by LPS and CpG DNA. nih.gov
Effects on Gene Expression and Proteomic Profiles in Research Models
Kukoamine B has been demonstrated to significantly alter gene and protein expression profiles in various research models. In osteoblastic MC3T3-E1 cells, it upregulates the mRNA expression of key osteoblastic markers, including alkaline phosphatase (Alpl), bone gamma-carboxyglutamate (B555490) protein (Bglap, also known as Osteocalcin), and Sp7 (Osterix). nih.gov
Conversely, in the context of adipogenesis in 3T3-L1 cells, Kukoamine B downregulates the expression of adipogenesis-related genes such as Pparg, Cebpa, Srebp1, Fasn, and Plin2. nih.gov This is accompanied by a suppression of the protein expression of key adipogenic factors like phosphorylated CREB, CEBPB, PPARG, and CEBPA. nih.gov In inflammatory models using RAW 264.7 macrophages, Kukoamine B has been shown to down-regulate the mRNA expression of TLR4, TLR9, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) that are upregulated by LPS and CpG DNA. nih.gov
Receptor Binding and Ligand-Target Interaction Analysis
The direct interaction of Kukoamine B with its molecular targets has been a subject of detailed investigation. Biosensor technology has been employed to assess the binding affinities of Kukoamine B for LPS and CpG DNA, revealing dissociation constants (Kd) of 1.23 µM and 0.66 µM, respectively. nih.govmedchemexpress.com This indicates a strong binding affinity.
Molecular docking studies have provided further insights into these interactions. For instance, docking results have shown that Kukoamine B has a high affinity for NR2B-containing NMDARs. nih.gov Similarly, molecular docking has suggested that Kukoamine B forms a close contact with the core sequence of CpG DNA, which likely interferes with its interaction with TLR9. rsc.org These ligand-target interaction analyses provide a structural basis for the observed biological activities of Kukoamine B.
In Vitro Biological Efficacy and Mechanistic Studies
Cellular Model Systems for Biological Activity Assessment
A variety of in vitro cell models have been utilized to elucidate the biological efficacy and mechanisms of action of Kukoamine B.
SH-SY5Y cells: This human neuroblastoma cell line has been instrumental in studying the neuroprotective effects of Kukoamine B. Research has shown that Kukoamine B protects these cells from NMDA-induced neurotoxicity and hydrogen peroxide-induced apoptosis. nih.govnih.gov
MC3T3-E1 cells: These pre-osteoblastic cells are a standard model for investigating osteogenesis. Studies have demonstrated that Kukoamine B enhances the differentiation and mineralized nodule formation of MC3T3-E1 cells. nih.govresearchgate.net
RAW 264.7 cells: This murine macrophage-like cell line is widely used to study inflammation. Research has utilized these cells to show that Kukoamine B inhibits the production of pro-inflammatory cytokines induced by LPS and CpG DNA. nih.gov
Primary monocytes: The anti-inflammatory and bone-remodeling effects of Kukoamine B have been investigated using primary monocytes. In co-culture with MC3T3-E1 cells, Kukoamine B promoted osteoblast differentiation but did not affect osteoclast differentiation from primary-cultured monocytes. nih.gov
Bone marrow-derived mesenchymal stem cells (bmMSCs): The cytoprotective effects of Kukoamine B against oxidative stress have been demonstrated in Fenton-damaged bmMSCs. researchgate.netnih.gov
3T3-L1 cells: This pre-adipocyte cell line is a key model for studying adipogenesis. Kukoamine B has been shown to inhibit adipogenesis and lipid accumulation in these cells. nih.gov
Table 2: In Vitro Cellular Models and Key Findings for Kukoamine B
| Cell Line | Model For | Key Findings | Reference(s) |
| SH-SY5Y | Neuroprotection | Protects against NMDA-induced neurotoxicity and H₂O₂-induced apoptosis. | nih.govnih.gov |
| MC3T3-E1 | Osteogenesis | Enhances differentiation and mineralization. | nih.govresearchgate.net |
| RAW 264.7 | Inflammation | Inhibits LPS and CpG DNA-induced pro-inflammatory responses. | nih.gov |
| Primary Monocytes | Inflammation/Bone Remodeling | Promotes osteoblast differentiation in co-culture. | nih.gov |
| Bone Marrow-Derived Mesenchymal Stem Cells (bmMSCs) | Cytoprotection | Protects against Fenton-induced oxidative damage. | researchgate.netnih.gov |
| 3T3-L1 | Adipogenesis | Inhibits adipogenesis and lipid accumulation. | nih.gov |
Assays for Antioxidant and Anti-inflammatory Properties (e.g., ROS scavenging, enzyme activities, cytokine release)
Kukoamine B has demonstrated notable antioxidant and anti-inflammatory activities in various in vitro assays. Studies comparing Kukoamine A and B revealed that Kukoamine B consistently shows superior antioxidant potential. nih.gov This includes greater efficacy in scavenging various reactive oxygen species (ROS) such as 2,2-diphenyl-1-picrylhydrazyl (DPPH•), superoxide (B77818) anion (•O₂⁻), and hydroxyl (•OH) radicals, as well as a higher capacity for reducing cupric ions (Cu²⁺) and chelating ferrous ions (Fe²⁺). nih.govresearchgate.net The cytoprotective effects of Kukoamine B against Fenton-induced damage in bone marrow-derived mesenchymal stem cells have been attributed to these direct and indirect antioxidant mechanisms. nih.govresearchgate.net
In the context of inflammation, Kukoamine B has been shown to mitigate inflammatory responses in cellular models. For instance, its isomer, Kukoamine A, significantly inhibited the production of inflammatory mediators like nitric oxide, prostaglandin (B15479496) E₂, tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6 in lipopolysaccharide (LPS)-treated RAW 264.7 macrophage cells. researchgate.net Kukoamine B itself has been identified as a potent agent in reducing the production of inflammatory mediators such as TNF-α and IL-6 by blocking the interaction of lipopolysaccharide (LPS) and CpG DNA with their respective receptors on immune cells. nih.gov
The anti-inflammatory effects of Kukoamine B are linked to its ability to modulate key signaling pathways. Research has shown that it can suppress the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor in the inflammatory process. mdpi.com By inhibiting NF-κB, Kukoamine B can downregulate the expression of pro-inflammatory genes, thereby reducing the inflammatory cascade. mdpi.com
Table 1: Antioxidant Activity of Kukoamine B in Various Assays
| Assay Type | Activity Observed | Reference |
| PTIO•-scavenging | Superior to Kukoamine A | nih.govresearchgate.net |
| Cu²⁺-reducing | Superior to Kukoamine A | nih.govresearchgate.net |
| DPPH•-scavenging | Superior to Kukoamine A | nih.govresearchgate.net |
| •O₂⁻-scavenging | Superior to Kukoamine A | nih.govresearchgate.net |
| •OH-scavenging | Superior to Kukoamine A | nih.govresearchgate.net |
| Fe²⁺-chelating | Greater UV-Vis absorption than Kukoamine A | nih.govresearchgate.net |
| Fenton-damaged bmMSCs | Increased cell viability | nih.govresearchgate.net |
Investigations into Anti-diabetic and Anti-obesity Cellular Mechanisms (e.g., adipogenesis, lipid accumulation, insulin (B600854) resistance)
Kukoamine B has been the subject of in vitro studies to elucidate its cellular mechanisms in combating diabetes and obesity. A key finding is its inhibitory effect on adipogenesis, the process of pre-adipocyte differentiation into mature fat cells. nih.gov In both 3T3-L1 cells and primary-cultured adipose-derived stem cells, Kukoamine B treatment led to a dose-dependent decrease in lipid droplet formation. nih.gov This was accompanied by the downregulation of crucial adipogenesis-related genes, including Pparg, Cebpa, Srebp1, Fasn, and Plin2. nih.gov
Further investigation into the molecular pathways revealed that Kukoamine B significantly suppresses the protein expression of key adipogenic transcription factors. nih.gov Western blot analysis showed a reduction in phosphorylated CREB, CEBPB, PPARG, and CEBPA proteins, all of which are pivotal for the initiation and progression of adipogenesis. nih.gov
In the context of insulin resistance, a hallmark of type 2 diabetes, Kukoamine A, an isomer of Kukoamine B, has been shown to improve insulin-stimulated glucose uptake in palmitic acid-treated AML-12 cells. researchgate.net It also reduced lipid accumulation and hydrogen peroxide levels in these cells. researchgate.net The mechanism appears to involve the inhibition of sterol regulatory element-binding protein-1c (Srebp-1c) and its downstream target genes, such as fatty acid synthase (FAS) and acetyl CoA carboxylase 1 (ACC1). researchgate.net These findings suggest a potential role for Kukoamine B in mitigating insulin resistance and hepatic steatosis at the cellular level. researchgate.net
Research on Neuroprotective and Anti-osteoporotic Effects in Cellular Contexts
The neuroprotective potential of Kukoamine B has been explored in cellular models, particularly in the context of Alzheimer's disease. Its ability to inhibit the aggregation of amyloid-β (Aβ) peptides is a key area of investigation. nih.gov
In the realm of bone health, Kukoamine B has demonstrated significant anti-osteoporotic effects in vitro. nih.govnih.gov Treatment with Kukoamine B was found to enhance the differentiation and mineralized nodule formation of osteoblastic MC3T3-E1 cells. nih.govnih.gov This indicates a direct stimulatory effect on bone-forming cells. Conversely, Kukoamine B significantly decreased the differentiation of osteoclasts, the cells responsible for bone resorption, from primary-cultured monocytes derived from mouse bone marrow. nih.govnih.gov
Interestingly, in a co-culture system of MC3T3-E1 cells and monocytes, which more closely mimics the physiological bone environment, Kukoamine B promoted osteoblast differentiation without affecting osteoclast differentiation. nih.govnih.gov This suggests a primary anabolic effect on bone formation. The enhancement of bone formation is further supported by the observed increase in alkaline phosphatase (ALP) activity, a key marker of osteoblast differentiation, in MC3T3-E1 cells treated with Kukoamine B. nih.gov
Studies on Anti-amyloid Aggregation Activity
A significant area of research for Kukoamine B is its ability to inhibit the aggregation of amyloid proteins, a pathological hallmark of both Alzheimer's disease and type 2 diabetes. nih.gov Studies have shown that both Kukoamine A and Kukoamine B can inhibit the aggregation of amyloid-β (Aβ) and human islet amyloid polypeptide (hIAPP) in a dose-dependent manner. nih.gov Notably, Kukoamine B exhibited stronger inhibitory activity than Kukoamine A, suggesting that its specific chemical structure is more effective in preventing the formation of these harmful protein aggregates. nih.gov
The mechanism behind this anti-aggregation activity is believed to be linked to the catechol moiety present in the structure of kukoamines. nih.govmdpi.com Catechol-containing compounds have been identified as potential inhibitors of amyloid protein aggregation. mdpi.comnih.gov It is proposed that these compounds can directly bind to amyloid species, including oligomers and fibrils, and induce a conformational change that prevents the formation of toxic beta-sheet assemblies. nih.gov
In Vivo Preclinical Research Models and Systemic Effects
Development and Application of Animal Models for Disease Research (e.g., sepsis models, diabetic db/db mice, high-fat diet-induced obesity models, ovariectomized mice)
A variety of animal models have been utilized to investigate the in vivo effects of Kukoamine B across different disease states. For sepsis research, models have been employed where Kukoamine B demonstrated the ability to significantly improve survival rates. nih.gov
In the field of metabolic diseases, diabetic db/db mice have been a key model. cityu.edu.hkresearchgate.net These mice exhibit genetic obesity and type 2 diabetes, providing a relevant system to study anti-diabetic compounds. researchgate.net Similarly, high-fat diet-induced obesity models in mice and rats have been extensively used to assess the anti-obesity and anti-diabetic properties of Kukoamine B. nih.govresearchgate.netresearchgate.netnih.gov These models mimic the metabolic dysregulation seen in human obesity and type 2 diabetes. jax.orgjax.org
For osteoporosis research, the ovariectomized (OVX) mouse model is the standard. nih.govnih.gov Ovariectomy induces estrogen deficiency, leading to bone loss and mimicking postmenopausal osteoporosis in women. This model has been instrumental in demonstrating the anti-osteoporotic effects of Kukoamine B in a living organism. nih.govnih.gov
Table 2: Animal Models Used in Kukoamine B Research
| Disease Model | Animal | Key Findings | Reference |
| Sepsis | Animal models | Improved survival rate | nih.gov |
| Type 2 Diabetes | db/db mice | Lowered blood glucose, reduced triglycerides and cholesterol | cityu.edu.hk |
| Obesity and Insulin Resistance | High-fat diet-induced obese mice | Reduced body weight gain, hepatic steatosis, and adipocyte hypertrophy | nih.gov |
| Insulin Resistance and Fatty Liver | High-fat diet-fed mice | Inhibited increase in fasting blood glucose and insulin levels | researchgate.net |
| Insulin Resistance and Obesity | High-fat diet/high-fructose-fed rats | Attenuated body weight gain and insulin resistance | researchgate.netnih.gov |
| Osteoporosis | Ovariectomized (OVX) mice | Inhibited bone mineral density loss and restored bone structural properties | nih.govnih.gov |
Evaluation of Pharmacological Efficacy in Preclinical Disease Models with Mechanistic Insights
In preclinical disease models, Kukoamine B has shown significant pharmacological efficacy. In high-fat diet-induced obese mice and ovariectomized mice, oral administration of Kukoamine B resulted in a significant reduction in body weight gain, hepatic steatosis (fatty liver), and adipocyte hypertrophy (enlargement of fat cells). nih.gov These effects are linked to the downregulation of adipogenic and lipogenic gene expression. nih.govmdpi.com
In diabetic db/db mice, treatment with Kukoamine B for nine weeks led to lowered blood glucose levels. cityu.edu.hk Furthermore, lipidomics analysis revealed a reduction in circulating triglycerides and cholesterol, and an increase in phosphatidylcholines. cityu.edu.hk Kukoamine B also demonstrated the ability to reduce systemic inflammation in this model. cityu.edu.hk Pathway analysis suggests that Kukoamine B may modulate nuclear transcription factors like NF-κB and/or PPARs to achieve these effects. cityu.edu.hk
In a high-fat/high-fructose-fed rat model, Kukoamine B administration significantly attenuated body weight gain, insulin resistance, and lipid accumulation. researchgate.netnih.gov Mechanistically, it was found to reduce hepatic levels of malondialdehyde (an indicator of oxidative stress) and pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6), while increasing the activities of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). researchgate.netnih.gov
In the context of osteoporosis, in vivo experiments using ovariectomized mice revealed that Kukoamine B significantly inhibited the loss of bone mineral density induced by estrogen deficiency. nih.govnih.gov It also restored impaired bone structural properties, indicating a potent anti-osteoporotic effect. nih.govnih.gov
Research on Modulatory Effects on Systemic Inflammation and Metabolic Homeostasis
Kukoamine B has been the subject of significant research for its potential to modulate systemic inflammation and restore metabolic balance, particularly in the context of metabolic disorders like type 2 diabetes. Preclinical studies have demonstrated its capacity to influence key inflammatory and metabolic pathways, leading to a range of beneficial effects.
In a notable study using a diabetic mouse model, Kukoamine B was shown to effectively lower blood glucose levels. nih.gov Its action, however, differed from conventional antidiabetic drugs, with a more gradual onset of its glucose-lowering effect. nih.gov Beyond glycemic control, Kukoamine B exhibited profound effects on lipid metabolism. Lipidomics analysis of serum from treated diabetic mice revealed a significant reduction in circulating triglycerides, cholesterol, and phosphatidylethanolamine (B1630911). nih.gov Conversely, levels of phosphatidylcholines were increased. nih.gov This indicates a significant impact on lipid regulation, which is often dysregulated in metabolic diseases.
Furthermore, Kukoamine B was found to increase the levels of acylcarnitines in circulation. nih.gov Acylcarnitines are crucial for the transport of fatty acids into the mitochondria for oxidation, suggesting that Kukoamine B may enhance fatty acid metabolism.
The anti-inflammatory properties of Kukoamine B are a cornerstone of its therapeutic potential. Research has shown that it can significantly reduce systemic inflammation. nih.gov This is achieved, in part, by modulating the levels of various pro-inflammatory cytokines. In preclinical models of metabolic disease and sepsis, Kukoamine B has been observed to decrease the production of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov
Pathway analysis from these studies suggests that Kukoamine B may exert its effects by regulating nuclear transcription factors like nuclear factor-kappa B (NF-κB) and peroxisome proliferator-activated receptors (PPARs). nih.gov By influencing these master regulators of inflammation and metabolism, Kukoamine B helps to shift the cellular environment away from a pro-inflammatory state towards metabolic and inflammatory homeostasis. nih.gov
The table below summarizes the key modulatory effects of Kukoamine B on systemic inflammation and metabolic homeostasis as observed in preclinical research.
| Parameter | Effect of Kukoamine B | Associated Biological Process |
| Blood Glucose | Lowered | Glycemic Control |
| Triglycerides | Reduced | Lipid Metabolism |
| Cholesterol | Reduced | Lipid Metabolism |
| Phosphatidylethanolamine | Reduced | Lipid Metabolism |
| Phosphatidylcholines | Increased | Lipid Metabolism |
| Acylcarnitines | Increased | Fatty Acid Oxidation |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Reduced | Systemic Inflammation |
| NF-κB and PPAR pathways | Modulated | Regulation of Inflammation and Metabolism |
Biofluid Analysis and Biomarker Identification in Preclinical Studies
The investigation of Kukoamine B's biological effects has been significantly advanced by the use of biofluid analysis, particularly through "omics" technologies like metabolomics and proteomics. nih.govmdpi.com These approaches allow for a broad and unbiased measurement of a multitude of small molecules and proteins in biological fluids such as serum and plasma. nih.gov In preclinical studies of Kukoamine B, these techniques have been instrumental in identifying biomarkers that are indicative of the compound's therapeutic activity and in elucidating its mechanisms of action. nih.gov
A key methodology employed in Kukoamine B research is liquid chromatography-mass spectrometry (LC-MS) based metabolomics. nih.gov This powerful analytical technique enables the comprehensive profiling of metabolites in a biofluid sample, providing a snapshot of the metabolic state of an organism. nih.govmdpi.com In studies involving diabetic mouse models, serum analysis via LC-MS was used to compare the metabolic profiles of animals treated with Kukoamine B to control groups. nih.gov
Through this approach, a number of potential biomarkers associated with the therapeutic effects of Kukoamine B have been identified. These biomarkers are molecules whose levels are significantly altered following treatment with the compound. The identification of these molecules provides objective measures of the biological response to Kukoamine B and can offer insights into the specific metabolic pathways it influences. nih.gov
The table below presents a selection of biomarkers identified in preclinical biofluid analysis of Kukoamine B, highlighting the changes observed and their metabolic relevance.
| Biomarker Category | Specific Biomarkers | Observed Change with Kukoamine B Treatment | Metabolic Significance |
| Lipids | Triglycerides, Cholesterol, Phosphatidylethanolamine | Decrease | Improved lipid profile, reduced lipotoxicity |
| Phosphatidylcholines | Increase | Altered membrane composition and signaling | |
| Fatty Acid Metabolism | Acylcarnitines | Increase | Enhanced mitochondrial fatty acid uptake and oxidation |
| Inflammatory Markers | Cytokines (e.g., TNF-α, IL-1β, IL-6) | Decrease | Reduction of systemic inflammatory response |
The identification of these biomarkers through biofluid analysis in preclinical models is a critical step in understanding the pharmacological profile of Kukoamine B. These findings not only corroborate its observed therapeutic effects on a molecular level but also provide a set of measurable indicators that could potentially be used to monitor its efficacy in future clinical investigations. nih.gov
Analytical and Bioanalytical Methodologies in Kukoamine B Research
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for the separation and quantification of Kukoamine B from complex mixtures. UPLC, which utilizes smaller stationary phase particles (typically under 2 µm), offers significant advantages over traditional HPLC, including higher resolution, improved sensitivity, and substantially shorter analysis times. researchgate.net
In the analysis of Kukoamine B, researchers have developed robust UPLC methods. For instance, a validated method for quantifying Kukoamine B in human plasma utilizes a Waters Acquity HSS T3 column (2.1×50 mm, 1.8 µm). nih.govresearchgate.net The separation is typically achieved using a gradient elution, which involves changing the composition of the mobile phase over the course of the analysis. A common mobile phase combination consists of an aqueous phase (A) and an organic phase (B), both containing a small amount of an acid like formic acid to improve peak shape and ionization efficiency. nih.govresearchgate.net For example, a gradient might run with formic acid in water (e.g., 1:1000, v/v) as mobile phase A and formic acid in methanol (B129727) (e.g., 1:1000, v/v) as mobile phase B. nih.govresearchgate.net
Similarly, a UPLC-based assay for Kukoamine B in human blood and urine employs an Acquity UPLC® HSS T3 column (2.1×50 mm i.d., 1.8μm) with a rapid gradient elution, achieving a run time of just 1.5 minutes. nih.govresearchgate.net The ability of UPLC to provide fast and efficient separation is crucial for high-throughput analysis required in clinical pharmacokinetic studies. nih.govresearchgate.net
While HPLC is a reliable method for the analysis of biogenic amines, it can sometimes face challenges such as poor peak shape due to interactions with the silica-based columns. bdpsjournal.org The enhanced efficiency and resolution of UPLC systems help to overcome these limitations, providing sharp, well-defined peaks essential for accurate quantification. researchgate.netmdpi.com
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Identification and Quantification
Mass Spectrometry (MS), particularly when coupled with a liquid chromatography system (LC-MS), is an indispensable tool for the analysis of Kukoamine B. It offers unparalleled sensitivity and selectivity, allowing for both the identification and precise quantification of the compound, even at very low concentrations in complex biological matrices. nih.govnih.govresearchgate.net
Tandem mass spectrometry (MS/MS) takes this a step further by enabling highly specific detection through a technique called Multiple Reaction Monitoring (MRM). youtube.com In an MRM experiment, the first mass spectrometer (a quadrupole) is set to isolate the ionized Kukoamine B molecule (the precursor ion). This precursor ion is then fragmented in a collision cell, and a second mass spectrometer selects one or more specific fragment ions (product ions) for detection. youtube.com This two-stage filtering process significantly reduces background noise and interferences, leading to highly reliable quantification.
For Kukoamine B, which has a molecular weight that results in a precursor ion with a mass-to-charge ratio (m/z) of 531.3, a specific product ion at m/z 222.1 is often monitored. nih.gov This specific transition (531.3 → 222.1) serves as a unique fingerprint for Kukoamine B. These analyses are typically performed on triple quadrupole mass spectrometers, such as the API 5500, equipped with an electrospray ionization (ESI) source, which is well-suited for ionizing polar molecules like Kukoamine B. nih.govresearchgate.netnih.gov The combination of UPLC with MS/MS (UPLC-MS/MS) has become the gold standard for bioanalytical assays of Kukoamine B, forming the basis for validated methods used in clinical research. nih.govresearchgate.net
Table 1: Mass Spectrometry Parameters for Kukoamine B and Kukoamine B-d5 Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Application |
| Kukoamine B | 531.3 | 222.1 | Quantification |
| Kukoamine B-d5 | 536.3 | 222.1 | Internal Standard |
Data sourced from multiple validated UPLC-MS/MS methods. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Purity Assessment for Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique used extensively for the structural elucidation and purity assessment of organic compounds, including Kukoamine B. mdpi.comcore.ac.uk Unlike mass spectrometry, which provides information about a molecule's mass and fragmentation, NMR provides detailed insights into the atomic-level structure of a molecule. hhu.de It works by observing the behavior of atomic nuclei in a strong magnetic field, where the resulting signals provide information about the chemical environment, connectivity, and spatial arrangement of atoms. core.ac.uk
For a complex molecule like Kukoamine B, a suite of NMR experiments is typically employed:
1D NMR:
¹H NMR (Proton NMR): Identifies the different types of protons in the molecule and their immediate electronic environment. mdpi.com
¹³C NMR (Carbon NMR): Provides information about the carbon skeleton of the molecule. mdpi.com
2D NMR: These experiments reveal correlations between different nuclei, helping to piece together the molecular structure.
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other, typically through two or three chemical bonds. core.ac.uk
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): Correlates protons with the carbons to which they are directly attached. core.ac.uk
HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range couplings between protons and carbons (typically over two to four bonds), which is crucial for connecting different parts of the molecular structure. core.ac.uk
In the context of Kukoamine B research, NMR is vital for confirming the identity and structure of the synthesized or isolated compound. Furthermore, quantitative NMR (qNMR) can be used as an absolute method to determine the purity of a Kukoamine B research standard by comparing the integral of a specific signal from the analyte to that of a certified internal standard of known concentration. mdpi.com This ensures the accuracy of the reference material used in other quantitative assays.
Strategic Use of Kukoamine B-d5 (dihydrochloride) in Quantitative Bioanalysis (e.g., internal standard applications)
In quantitative bioanalysis using LC-MS, an internal standard (IS) is essential for achieving high accuracy and precision. The IS is a compound of known concentration that is added to all samples (including calibration standards and unknown samples) at the beginning of the sample preparation process. Its purpose is to correct for any variability or loss that may occur during sample extraction, handling, and injection into the analytical instrument.
The ideal internal standard is a stable isotope-labeled version of the analyte itself. For Kukoamine B, Kukoamine B-d5 (dihydrochloride) serves this purpose perfectly. veeprho.com This compound is structurally identical to Kukoamine B, except that five hydrogen atoms have been replaced with deuterium (B1214612) atoms. veeprho.com
The advantages of using Kukoamine B-d5 as an internal standard are significant:
Similar Physicochemical Properties: Because its chemical structure is nearly identical to Kukoamine B, it behaves in the same way during sample extraction and chromatography. This means it is lost or concentrated to the same extent as the analyte, providing a reliable correction factor. veeprho.com
Co-elution: Kukoamine B-d5 elutes from the LC column at almost the exact same time as Kukoamine B. nih.govnih.gov
Distinguishable by Mass Spectrometry: Despite its similar behavior, Kukoamine B-d5 is easily distinguished from Kukoamine B by the mass spectrometer due to its higher mass (a mass-to-charge ratio of 536.3 vs. 531.3 for Kukoamine B). nih.govresearchgate.net
In a typical UPLC-MS/MS assay, the instrument is set to monitor the mass transition for Kukoamine B (531.3 → 222.1) and the mass transition for Kukoamine B-d5 (536.3 → 222.1) simultaneously. nih.govresearchgate.net The final concentration of Kukoamine B in a sample is calculated based on the ratio of the peak area of the analyte to the peak area of the internal standard. This strategy has been successfully implemented in validated methods for quantifying Kukoamine B in human blood, plasma, and urine, ensuring the reliability of pharmacokinetic data. nih.govnih.govresearchgate.net
Development and Validation of Research Assays for Kukoamine B in Complex Biological Matrices
Before a bioanalytical method can be used to support research or clinical studies, it must undergo a rigorous validation process to demonstrate that it is reliable, reproducible, and fit for its intended purpose. nih.gov Several research assays for Kukoamine B in complex biological matrices like human plasma, blood, and urine have been developed and fully validated according to established guidelines. nih.govnih.govresearchgate.net
The validation process assesses several key parameters:
Selectivity and Specificity: The assay must be able to detect and quantify Kukoamine B without interference from other components in the biological matrix. nih.gov
Linearity and Range: The assay should produce results that are directly proportional to the concentration of the analyte over a specified range. For instance, a validated method for Kukoamine B in human plasma showed good linearity from 0.100 to 50.0 ng/mL, while an assay for blood and urine was linear from 10.0-2000.0 ng/mL and 0.5-500.0 ng/mL, respectively. nih.govnih.govresearchgate.net
Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. Validated methods for Kukoamine B report accuracy within 85-115% and precision (relative standard deviation) of less than 15%. nih.govresearchgate.net
Lower Limit of Quantification (LLOQ): This is the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. A sensitive UPLC-MS/MS method established an LLOQ of 0.100 ng/mL for Kukoamine B in human plasma. nih.govresearchgate.net
Recovery and Matrix Effect: Recovery experiments determine the efficiency of the extraction process (e.g., solid-phase extraction), while matrix effect studies assess whether components of the biological fluid enhance or suppress the MS signal of the analyte. nih.govnih.gov
Stability: The stability of Kukoamine B is tested under various conditions that mimic sample handling and storage, such as freeze-thaw cycles and long-term storage at low temperatures (e.g., -80°C). nih.govresearchgate.net
The successful development and validation of these assays are critical, as they provide the reliable data necessary to understand the pharmacokinetic profile of Kukoamine B in humans. nih.govnih.govresearchgate.net
Table 2: Validation Parameters for a UPLC-MS/MS Assay of Kukoamine B in Human Plasma
| Validation Parameter | Result |
| Linearity Range | 0.100 - 50.0 ng/mL |
| Accuracy | Within 85-115% |
| Precision (Inter- and Intra-batch) | < 15% |
| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL |
| Internal Standard | 5-deuterated isotope Kukoamine B (Kukoamine B-d5) |
Data sourced from a validated method for the quantification of Kukoamine B in human plasma. nih.govresearchgate.net
Emerging Research Frontiers and Future Directions
Identification of Novel Biological Activities and Therapeutic Research Avenues
Initial research into Kukoamine B focused on its presence in traditional medicine, but recent investigations have identified specific, potent biological effects, opening up numerous therapeutic avenues. KB has been characterized as a molecule with multi-target capabilities, from metabolic diseases to sepsis and neurodegeneration.
Key research findings have highlighted its potential in several areas:
Sepsis Treatment : KB is a novel and potent dual inhibitor of lipopolysaccharide (LPS) and oligodeoxynucleotides containing CpG motifs (CpG DNA), which are key pathogenic molecules in sepsis. researchgate.netnih.gov By neutralizing both triggers, KB can inhibit the downstream inflammatory cascade, offering a significant advantage over current treatments that typically target only one of these molecules. nih.govthieme-connect.com
Anti-Diabetic Properties : Studies have demonstrated that KB possesses anti-diabetic, anti-oxidation, and anti-insulin resistance properties. beilstein-journals.org It has been shown to lower blood glucose in diabetic mouse models without the adverse side effects of weight gain or liver enlargement seen with some conventional drugs. beilstein-journals.org
Neuroprotection : The compound exhibits neuroprotective effects by scavenging free radicals and inhibiting oxidative stress, which is implicated in neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govresearchgate.net It can protect neuronal cells from damage and apoptosis. nih.gov
Antioxidant and Cytoprotective Effects : Kukoamine B is a powerful antioxidant. nih.gov It protects cells, such as bone marrow-derived mesenchymal stem cells, from oxidative damage through multiple mechanisms, including direct radical scavenging and metal ion chelation. nih.govmedchemexpress.com Notably, it shows superior antioxidant and cytoprotective activity compared to its positional isomer, Kukoamine A. nih.govmedchemexpress.commdpi.com
Dermatological Applications : In human keratinocytes, KB has been shown to offer protection against cellular damage induced by trans-2-nonenal, a lipid peroxidation product associated with skin aging. It directly traps the toxic aldehyde, forming new adducts.
Opioid Receptor Modulation : In a novel discovery, Kukoamine B was identified as a partial agonist of the µ-opioid receptor (µOR), suggesting its potential role in modulating gastrointestinal functions or reward pathways linked to food consumption.
Table 1: Novel Biological Activities of Kukoamine B
| Therapeutic Area | Biological Activity | Key Research Findings | Reference(s) |
|---|---|---|---|
| Infectious Disease | Anti-Sepsis | Acts as a dual inhibitor of LPS and CpG DNA, preventing their interaction with macrophages and reducing pro-inflammatory cytokine expression. Protects mice from lethal sepsis challenges. | researchgate.netnih.govthieme-connect.com |
| Endocrinology | Anti-Diabetic | Lowers fasting blood glucose and improves metabolic profiles in diabetic mice. Associated with anti-oxidation and anti-insulin resistance effects. | beilstein-journals.org |
| Neurology | Neuroprotection | Scavenges free radicals, inhibits oxidative stress, and attenuates H₂O₂-induced apoptosis in neuronal cells. | nih.govresearchgate.net |
| Cell Biology | Cytoprotection / Antioxidant | Protects bone marrow-derived mesenchymal stem cells from oxidative damage. Exhibits higher antioxidant potential than its isomer, Kukoamine A. | nih.govmedchemexpress.commdpi.com |
| Dermatology | Skin Protection | Protects human keratinocytes by covalently modifying and trapping trans-2-nonenal, an aldehyde linked to skin aging. | |
| Gastroenterology | µ-Opioid Receptor Agonist | Identified as a partial agonist at the µ-opioid receptor (EC₅₀ = 8.7 µM), potentially modulating gut motility or food-related reward effects. | |
| Orthopedics | Anti-Osteoporotic | Increases osteoblast differentiation and the formation of mineralized nodules in preosteoblastic cells. | nih.gov |
Interdisciplinary Research Integrating Omics Technologies (e.g., metabolomics, lipidomics, proteomics, transcriptomics)
The integration of "omics" technologies is a significant frontier in understanding the systemic effects of Kukoamine B. These high-throughput methods provide a holistic view of the molecular changes induced by the compound, revealing its mechanism of action beyond a single target.
A pivotal study utilized metabolomics and lipidomics to investigate the anti-diabetic effects of KB in a diabetic mouse model. beilstein-journals.org This research provided direct in vivo evidence of its beneficial effects from a metabolomics perspective. beilstein-journals.org
Key findings from this omics-based approach include:
Lipidome Modulation : Lipidomics analysis revealed that KB treatment significantly altered the lipid profile in diabetic mice. It reduced circulating levels of triglycerides, cholesterol, and phosphatidylethanolamine (B1630911) while increasing levels of phosphatidylcholines. beilstein-journals.org
Metabolome Shifts : Targeted metabolomics showed that KB increased acylcarnitines, suggesting a modulation of fatty acid oxidation. beilstein-journals.org
Inflammatory Marker Reduction : A cytokine array (a proteomics-based technique) demonstrated that KB reduces systemic inflammation. beilstein-journals.org
Pathway Analysis : Integrated pathway analysis of the omics data suggested that Kukoamine B may exert its effects by regulating key nuclear transcription factors, such as NF-κB and/or PPARs. This regulation helps to reduce inflammation and shift the system towards metabolic and inflammatory homeostasis. beilstein-journals.org
This interdisciplinary approach moves beyond simple efficacy studies to provide a mechanistic fingerprint of Kukoamine B's action, identifying novel biomarkers and pathways that can be targeted in future therapeutic development.
Table 2: Kukoamine B Research Utilizing Omics Technologies
| Omics Technology | Biological Context | Key Findings | Reference(s) |
|---|---|---|---|
| Metabolomics | Type 2 Diabetes (in vivo) | Increased levels of acylcarnitines. Pathway analysis suggested regulation of energy, choline, and amino acid metabolism. | beilstein-journals.org |
| Lipidomics | Type 2 Diabetes (in vivo) | Reduced circulating triglycerides, cholesterol, and phosphatidylethanolamine. Increased levels of phosphatidylcholines. | beilstein-journals.org |
| Proteomics (Cytokine Profiling) | Type 2 Diabetes (in vivo) | Reduced systemic inflammation by altering the profile of circulating inflammatory cytokines. | beilstein-journals.org |
| Transcriptomics | Sepsis (in vitro) | Inhibited the upregulation of TLR4 and TLR9 mRNA expression induced by LPS and CpG DNA in macrophage cell lines. | researchgate.net |
Advancements in Synthetic Methodologies for Kukoamine B Analogues
While much of the available Kukoamine B is isolated from natural sources like Cortex Lycii, advancements in synthetic chemistry are crucial for producing the pure compound at scale and for generating novel analogues for structure-activity relationship (SAR) studies. researchgate.net The complex polyamine structure of KB presents a synthetic challenge.
Recently, the first total synthesis of Kukoamine B (as a bimesylate salt) was successfully completed. beilstein-journals.org This represents a significant milestone in the field.
Details of the synthetic approach:
Starting Material : The synthesis began with 1,4-diaminobutane (B46682) dihydrochloride (B599025), a commercially available starting material. beilstein-journals.org
Process : The total synthesis was achieved in 12 steps. beilstein-journals.org
Key Strategy : A critical innovation in the synthesis was the use of cyano groups as precursors for the amine functionalities. This strategy elegantly circumvented competitive side reactions that are common in polyamine synthesis. beilstein-journals.org The methodology streamlined key reactions, including the aza-Michael addition, amidation, and the hydrogenation of the cyano group, into a general approach for building polyamine structures. beilstein-journals.org
Scalability : Importantly, the researchers noted that all steps of the synthesis could be performed on a kilogram scale, demonstrating the industrial viability of this methodology. beilstein-journals.org
This synthetic route provides a reliable and scalable alternative to isolation from natural sources, ensuring a consistent supply for research and enabling the future synthesis of designed analogues with potentially enhanced potency or modified properties.
Exploration of Kukoamine B in Complex Biological Systems and Interactions
A key area of emerging research is the exploration of how Kukoamine B interacts with complex biological molecules and signaling networks. Its structure allows it to bind to multiple targets, leading to a cascade of cellular effects.
Interaction with Pathogen Molecules : Kukoamine B has a high binding affinity for both LPS and CpG DNA. nih.gov Biosensor analysis determined the dissociation constants (Kd) to be 1.23 µM for LPS and 0.66 µM for CpG DNA. This direct binding neutralizes the molecules, preventing them from activating their respective Toll-like receptors (TLR4 and TLR9) and initiating the inflammatory MyD88-dependent signaling pathway that leads to NF-κB activation. researchgate.net
Modulation of Inflammatory Pathways : By preventing TLR activation, KB inhibits the phosphorylation of IκB-α and p38, key steps in the NF-κB and MAPK signaling pathways. nih.gov This ultimately suppresses the expression of pro-inflammatory mediators like TNF-α, IL-6, iNOS, and COX-2. nih.gov
Interaction with Cellular Signaling Hubs : Beyond inflammation, KB has been shown to activate the PI3K-AKT pathway, a central regulator of cell survival and metabolism. nih.gov This action may contribute to its cytoprotective and anti-apoptotic effects.
Covalent Modification : In a unique interaction, KB was found to react directly with the toxic aldehyde trans-2-nonenal. It forms Schiff base-derived pyridinium (B92312) adducts, effectively sequestering and detoxifying the harmful molecule in skin cells.
Table 3: Kukoamine B in Complex Biological Systems
| Interacting Molecule/System | Biological Context | Key Findings and Binding Affinity | Reference(s) |
|---|---|---|---|
| Lipopolysaccharide (LPS) | Sepsis / Inflammation | Binds directly with high affinity (Kd = 1.23 µM), neutralizing its endotoxic activity and inhibiting TLR4 signaling. | nih.govnih.gov |
| CpG DNA | Sepsis / Inflammation | Binds directly with high affinity (Kd = 0.66 µM), inhibiting TLR9 signaling and pro-inflammatory cytokine production. | nih.govnih.gov |
| NF-κB Pathway | Inflammation / Sepsis | Inhibits LPS- and CpG DNA-induced activation of NF-κB by preventing the degradation of its inhibitor, IκB-α. | researchgate.net |
| MAPK & PI3K-AKT Pathways | Oxidative Stress / Neuroprotection | Modulates signaling by inhibiting p38 and JNK phosphorylation while activating the pro-survival PI3K-AKT pathway. | nih.gov |
| µ-Opioid Receptor (µOR) | Neuro-gastroenterology | Acts as a partial agonist (EC₅₀ = 8.7 µM). | |
| trans-2-nonenal | Skin Aging / Cytoprotection | Reacts covalently to form Schiff base-derived pyridinium adducts, trapping the toxic aldehyde. |
Unaddressed Research Questions and Methodological Challenges in the Field
Despite the rapid progress, several research questions and challenges remain, defining the future direction of Kukoamine B studies.
Elucidation of Complete Mechanisms : While the antioxidant activity of KB is well-documented, the precise contribution of its different antioxidant mechanisms (e.g., electron transfer, hydrogen atom transfer, metal chelation) in a cellular context needs further clarification. nih.gov Similarly, while omics studies have implicated pathways like PPAR, the direct molecular targets within these pathways are not fully identified. beilstein-journals.org
Structure-Activity Relationship (SAR) Studies : A significant challenge is the lack of a broad library of synthetic analogues. Although a total synthesis has been achieved, the development of versatile synthetic methodologies to create a diverse range of KB analogues is needed. beilstein-journals.org Such a library would be invaluable for SAR studies to pinpoint the exact structural features responsible for its various biological activities and to optimize its therapeutic properties.
Isomer Differentiation : Kukoamine B co-exists with its positional isomer, Kukoamine A, in its natural source. mdpi.com While studies indicate KB is often more potent, fully differentiating their individual contributions and understanding the biological implications of their positional isomerism remains an important research avenue. nih.govmdpi.com
Translational Gap : Most studies on Kukoamine B have been conducted in vitro or in animal models. nih.gov There is a critical need for more extensive preclinical studies to pave the way for potential clinical trials to validate its efficacy and safety in humans for treating conditions like sepsis or type 2 diabetes. The statement that KB is "worthy of further investigation as a potential candidate to treat sepsis" highlights that this research is still in a promising but early phase. nih.gov
Bioavailability and Pharmacokinetics : A methodological challenge is to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of Kukoamine B. Understanding its bioavailability and how it is metabolized in vivo is essential for designing effective therapeutic regimens.
Addressing these questions and overcoming these challenges will be paramount in translating the immense therapeutic promise of Kukoamine B into clinical reality.
Q & A
Q. What is the chemical distinction between Kukoamine B-d5 (dihydrochloride) and its non-deuterated counterpart, and how does isotopic labeling impact experimental design?
Kukoamine B-d5 (dihydrochloride) incorporates five deuterium atoms, replacing hydrogen in specific positions of the parent compound. This isotopic labeling is critical for pharmacokinetic and metabolic studies, as it allows for precise tracking via mass spectrometry without altering the compound's bioactivity. The dihydrochloride form (2:1 HCl-to-base ratio) enhances solubility and stability in aqueous buffers compared to the hydrochloride form (1:1 ratio) . Researchers must validate deuterium retention under experimental conditions (e.g., pH, temperature) to ensure isotopic integrity during assays .
Q. What methodological approaches are recommended for assessing the antioxidant mechanisms of Kukoamine B-d5?
Antioxidant activity can be evaluated using:
- Radical-scavenging assays : DPPH•, PTIO•, and •OH assays quantify free radical neutralization. For example, Kukoamine B showed superior Fe²⁺-chelating activity compared to Kukoamine A, as evidenced by UV-Vis absorption .
- Radical Adduct Formation (RAF) detection : HPLC-ESI-MS/MS identifies adducts (e.g., m/z 922 for Kukoamine A-DPPH•), though RAF is minimal in Kukoamine B .
- Cellular protection assays : MTT assays on Fenton-damaged bone marrow-derived mesenchymal stem cells (bmMSCs) revealed concentration-dependent cytoprotection (56.5–188.4 μM) .
Q. How should researchers address solubility challenges for in vitro and in vivo studies of Kukoamine B-d5?
Solubility protocols include:
- In vitro : Dissolve in DMSO (preferred for stability), followed by dilution in aqueous buffers (e.g., PBS). For low solubility, use co-solvents like ethanol or DMF with minimal sample loss .
- In vivo : Formulate injectable solutions using DMSO:Tween 80:Saline (10:5:85) or oral suspensions in 0.5% CMC-Na. Validate stability at -80°C for long-term storage .
Advanced Research Questions
Q. How do structural isomeric differences between Kukoamine A and B influence their antioxidant efficacy, and what experimental controls are necessary to resolve conflicting data?
Kukoamine B demonstrates higher antioxidant capacity than A due to positional isomerism affecting electron/proton transfer pathways. Key findings include:
- IC₅₀ disparities : Kukoamine B showed lower IC₅₀ in PTIO•-scavenging (pH-dependent), Cu²⁺-reduction, and Fe²⁺-chelating assays .
- pH sensitivity : PTIO• IC₅₀ values vary significantly with pH (e.g., pH 7.4 vs. acidic conditions), necessitating buffer standardization .
- Controls : Include deuterated/non-deuterated analogs, pH-matched blanks, and ROS-specific inhibitors (e.g., catalase for H₂O₂) to isolate mechanisms .
Q. What strategies optimize the use of Kukoamine B-d5 in isotopic tracing for metabolic studies?
- Mass spectrometry parameters : Use high-resolution MS (HRMS) with multiple reaction monitoring (MRM) to track deuterium-labeled fragments.
- Stability testing : Pre-incubate Kukoamine B-d5 in biological matrices (e.g., plasma) to assess deuterium loss over time .
- Dose calibration : Establish linearity in deuterium signal vs. concentration (e.g., 1–100 μM) to ensure quantitation accuracy .
Q. How can researchers reconcile discrepancies in cytoprotective data between Kukoamine A and B across different cell models?
Conflicting viability results (e.g., lower protection by Kukoamine A in bmMSCs vs. other cell lines) may arise from:
- Cell-type-specific uptake : Use fluorescently tagged analogs to quantify intracellular accumulation.
- Oxidative stressor variability : Standardize Fenton reaction conditions (Fe²⁺:H₂O₂ ratio) to ensure consistent ROS generation .
- Mechanistic overlap : Employ pathway inhibitors (e.g., NAC for glutathione depletion) to delineate RAF vs. metal-chelating contributions .
Q. What statistical frameworks are recommended for analyzing multi-parametric antioxidant data?
- False Discovery Rate (FDR) control : Apply the Benjamini-Hochberg procedure to adjust p-values in high-throughput assays (e.g., multiplex ROS detection) .
- Multivariate analysis : Use principal component analysis (PCA) to cluster antioxidant mechanisms (e.g., HAT vs. ET pathways) based on IC₅₀ and kinetic data .
Methodological Tables
Q. Table 1. Comparative Antioxidant Profiles of Kukoamine A and B
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
